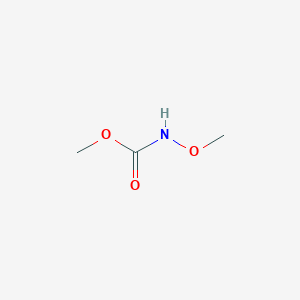
Methyl methoxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methoxycarbamate is a compound with the molecular formula C3H7NO3 and a molecular weight of 105.09 . It is a colorless to almost colorless liquid or crystal .
Molecular Structure Analysis
The InChI code for Methyl methoxycarbamate is1S/C3H7NO3/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) . The InChI key is YNSJOPSUEZGJNN-UHFFFAOYSA-N . Unfortunately, a detailed molecular structure analysis was not found in the searched resources. Physical And Chemical Properties Analysis
Methyl methoxycarbamate is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the searched resources.Aplicaciones Científicas De Investigación
Surface-Enhanced Raman Spectroscopy (SERS) Detection
Researchers have explored the use of SERS for detecting MMOC residues in agricultural products:
- SERS Application : A study reported the first application of SERS for qualitative and semi-quantitative detection of MMOC. A simple, low-cost substrate consisting of silver nanoparticles immobilized on a glass slide was used. The method allowed fast and neat detection of MMOC (up to 6 × 10^−5 M concentration) in lemon peel samples contaminated with the fungicide .
Carbamoylation Reactions
MMOC is involved in carbamoylation reactions:
- Reaction Example : Zhang et al. investigated the reaction of aniline with dimethyl carbonate (DMC) catalyzed by acid–base bifunctional ionic liquids. They obtained methyl N-phenyl carbamate and methyl N-methyl-N-phenyl carbamate, demonstrating MMOC’s utility in carbamoylation processes .
Safety and Hazards
Methyl methoxycarbamate is associated with certain safety hazards. It is recommended to keep the product in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a GHS07 pictogram and a warning signal word . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .
Mecanismo De Acción
Target of Action
Methyl methoxycarbamate, also known as methomyl, is a broad-spectrum carbamate insecticide . The primary targets of this compound are arthropods, nematodes, flies, and crop pests . It is designed to interact with these organisms, disrupting their normal functions and ultimately leading to their elimination .
Biochemical Pathways
Methyl methoxycarbamate may affect various biochemical pathways. Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . They interfere with metabolism, signal transduction pathways, structural tissue compartments, and cellular structures .
Pharmacokinetics
The pharmacokinetics of methyl methoxycarbamate, like other carbamates, involves absorption, distribution, metabolism, and excretion (ADME). Carbamates are known to exhibit good chemical and proteolytic stabilities, making them suitable for use in various applications . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Result of Action
The result of methyl methoxycarbamate’s action at the molecular and cellular level can be quite diverse, depending on the specific target and the extent of exposure. At high concentrations, it can cause a range of toxic effects, including cytotoxicity, hepatotoxicity, and neurotoxicity . At lower concentrations, it may alter cell function, leading to potentially detrimental outcomes .
Action Environment
The action, efficacy, and stability of methyl methoxycarbamate can be influenced by various environmental factors. For instance, variations in reported adsorption coefficients and half-lives indicate that environmental conditions are important in influencing this pesticide’s transport (i.e., leaching) and degradation . Furthermore, the presence of other chemicals in the environment can also impact the action of methyl methoxycarbamate .
Propiedades
IUPAC Name |
methyl N-methoxycarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSJOPSUEZGJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-methoxycarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2441393.png)
![N-(2,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2441394.png)
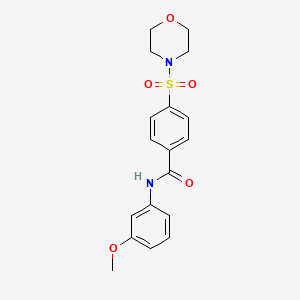
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2441401.png)
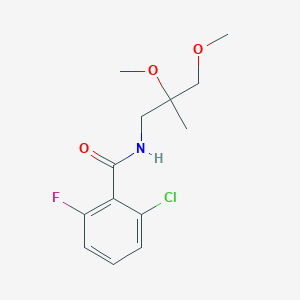
![N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2441403.png)
![N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441404.png)
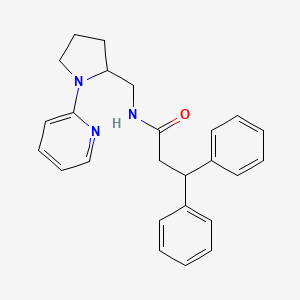
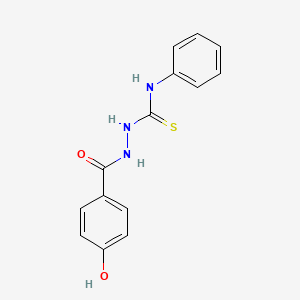
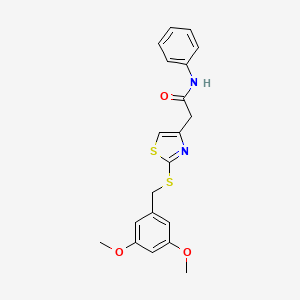
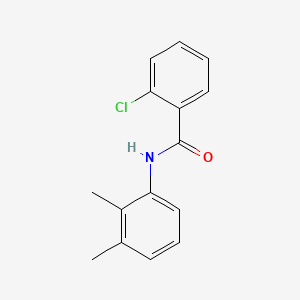
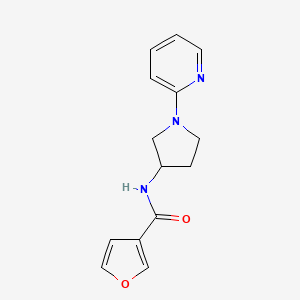
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2441414.png)
![4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2441416.png)